molecular formula C11H6F16O3 B12086918 1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12086918
M. Wt: 490.14 g/mol
InChI Key: NVHLNVDMJANENX-UHFFFAOYSA-N
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Description

1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester characterized by a perfluoroheptyl chain (C7F15 with partial hydrogenation at the 1st and 7th carbons) and a 2,2,3,3-tetrafluoropropyl group. This compound belongs to a class of fluorinated solvents and additives widely investigated for their electrochemical stability, low polarity, and ability to form robust solid-electrolyte interphases (SEIs) in lithium-ion batteries (LIBs) . The extensive fluorination enhances its oxidative stability, making it suitable for high-voltage applications (>4.5 V vs. Li/Li+), while the carbonate group contributes to moderate solvation strength for lithium salts .

Preparation Methods

    Synthetic Routes: Information on specific synthetic routes for this compound is limited. it can be prepared through esterification reactions involving the corresponding alcohol and methacrylic acid.

    Industrial Production: Industrial-scale production methods are proprietary, often held by manufacturers.

  • Chemical Reactions Analysis

      Reactivity: This compound is an ester, and it may undergo various reactions typical of esters, including hydrolysis, transesterification, and nucleophilic substitution.

      Common Reagents and Conditions: Alkaline hydrolysis (saponification) using sodium hydroxide or potassium hydroxide is a common method for breaking down esters. Acid-catalyzed transesterification with alcohols can also occur.

      Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol. Transesterification produces different esters.

  • Scientific Research Applications

    Coatings and Surface Treatments

    The compound is primarily used in the formulation of specialized coatings that require exceptional water and oil repellency. Its unique fluorinated structure allows it to create surfaces that resist wetting and staining:

    • Water-Repellent Coatings : Used in outdoor fabrics and textiles to enhance durability against moisture.
    • Oil-Repellent Treatments : Effective in applications where oil resistance is critical, such as in automotive and industrial equipment.

    Chemical Intermediates

    1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate serves as an intermediate in the synthesis of other fluorinated compounds. Its reactivity allows it to participate in various chemical reactions:

    • Synthesis of Fluorinated Polymers : It can be polymerized to produce high-performance materials with desirable properties such as thermal stability and chemical resistance.
    • Development of Specialty Chemicals : Utilized in the production of surfactants and emulsifiers that require fluorinated components for enhanced performance.

    Environmental Applications

    Due to its unique properties, this compound is also explored for environmental applications:

    • Oil Spill Remediation : Its ability to repel water while attracting oil makes it a candidate for developing agents that can assist in cleaning up oil spills.
    • Fluorinated Surfactants : Investigated for use in formulations aimed at reducing surface tension in aqueous solutions, which can be beneficial in various environmental cleaning processes.

    Case Study 1: Textile Coating Development

    A study demonstrated the effectiveness of this compound in creating water-repellent coatings for textiles. The treated fabrics exhibited significant resistance to water penetration compared to untreated samples. This application highlights the compound's potential in enhancing the longevity and performance of outdoor apparel.

    Case Study 2: Synthesis of Fluorinated Polymers

    Research focused on the polymerization of this compound revealed its utility as a building block for creating high-performance fluorinated polymers. The resulting materials showed improved thermal stability and chemical resistance, making them suitable for demanding industrial applications.

    Mechanism of Action

    • Mechanism not extensively studied, but its fluorinated structure likely contributes to its chemical stability and repellent properties.
    • No specific molecular targets or pathways reported.
  • Comparison with Similar Compounds

    Structural and Physicochemical Properties

    Fluorinated solvents are categorized into ethers, esters, and carbonates. Below is a comparison of key structural and physicochemical parameters:

    Compound Name Type Molecular Formula Fluorine Atoms Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
    1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate Carbonate C₁₁H₅F₁₉O₃ 19* ~500 (estimated) ~1.6 (estimated) >200 (estimated) High-voltage LIB electrolytes
    1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) Ether C₅H₄F₈O 8 216.07 1.58 124 Diluent in LHCE formulations
    2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) Ester C₅H₃F₇O₂ 7 228.06 1.45 145 Co-solvent for fast-charging LIBs
    Methyl 2,2,3,3-tetrafluoropropyl carbonate (FS-C) Carbonate C₅H₆F₄O₃ 4 182.09 1.32 165 SEI-forming additive
    1H,1H,5H-Octafluoropentyl acrylate (8FA) Acrylate C₈H₆F₈O₂ 8 310.12 1.52 160 Fluoropolymer synthesis

    *Estimated based on perfluoroheptyl (C7F15) and tetrafluoropropyl (C3H2F4) groups.

    Electrochemical Performance

    • Oxidative Stability : The target compound’s high fluorine content (>19 F atoms) likely grants superior oxidative stability (>5 V vs. Li/Li+) compared to TTE (4.8 V) and FS-C (4.3 V) .
    • Ion Solvation : Carbonates like the target compound exhibit stronger Li⁺ solvation than ethers (e.g., TTE), promoting salt dissociation and ionic conductivity in localized high-concentration electrolytes (LHCEs) .
    • SEI Formation : Fluorinated carbonates decompose preferentially to form LiF-rich SEIs, analogous to fluoroethylene carbonate (FEC), but with enhanced thermal stability due to the perfluoroalkyl chain .

    Degradation and Compatibility

    • Chemical Stability: Unlike TTE, which degrades into 2,2,3,3-tetrafluoroethanol under radiation , the target compound’s perfluoroheptyl group may resist hydrolysis and radical-induced breakdown.
    • Solubility : The long perfluoroalkyl chain reduces miscibility with polar solvents (e.g., EC/DMC), necessitating formulation with fluorinated co-solvents (e.g., BTFE) .

    Biological Activity

    1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate compound that has garnered attention in various fields due to its unique chemical properties. This compound is primarily studied for its potential applications in materials science and electrochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

    This compound is characterized by a perfluorinated hydrocarbon chain which imparts unique properties such as low surface energy and high thermal stability. The structure can be represented as follows:

    CnF2n+1C(O)(O)CmF2m+1\text{C}_n\text{F}_{2n+1}\text{C}(O)(O)\text{C}_m\text{F}_{2m+1}

    Where nn and mm correspond to the lengths of the perfluorinated chains. This configuration contributes to its hydrophobic nature and potential applications in coatings and lubricants.

    Biological Activity Overview

    The biological activity of this compound has been explored primarily in the context of its interaction with biological systems. Key areas of investigation include:

    • Toxicity Assessment : Studies have indicated that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels.
    • Biocompatibility : The biocompatibility of fluorinated carbonates is essential for their use in biomedical applications such as drug delivery systems and implants.

    Toxicological Studies

    Recent research has focused on the toxicological profiles of similar fluorinated compounds. For example:

    • Cell Viability Assays : In vitro studies using cell lines have shown that exposure to fluorinated carbonates can lead to reduced cell viability at higher concentrations. A study demonstrated that concentrations above 100 µM significantly affected cell proliferation rates .
    • Genotoxicity Testing : Genotoxicity assays revealed that certain perfluorinated compounds could induce DNA damage in human cell lines, raising concerns about their long-term safety .

    Case Studies

    Several case studies have provided insights into the biological activity of related compounds:

    • Fluorinated Dialkyl Carbonates :
      • A study published in Small highlighted the potential of symmetrical fluorinated dialkyl carbonates as precursors for advanced materials. These compounds showed promising tribological characteristics but also raised questions regarding their environmental persistence and toxicity .
    • Electrolyte Applications :
      • Research on perfluoroalkyl-substituted ethylene carbonates indicated their effectiveness as electrolyte additives in lithium-ion batteries. However, the long-term effects on human health and the environment remain under scrutiny .

    Data Table: Summary of Biological Activity Findings

    Study ReferenceCompound StudiedKey FindingsBiological Impact
    Symmetrical Fluorinated Dialkyl CarbonatesImproved tribological propertiesPotential cytotoxicity at high concentrations
    Perfluoroalkyl-substituted Ethylene CarbonatesEffective electrolyte additivesConcerns over genotoxicity
    Various Fluorinated CompoundsInduced DNA damage in cell linesRisk of carcinogenic effects

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate, and how do reaction conditions influence yield?

    The compound can be synthesized via telomerization , a method used for similar perfluoroalkyl derivatives. For example, tetrafluoroethylene and methanol are reacted under controlled conditions to produce intermediates like 1H,1H,7H-perfluoroheptanol, which can then be functionalized with carbonate groups using 2,2,3,3-tetrafluoropropyl derivatives. Catalysts such as fluorinated Lewis acids (e.g., BF₃) or radical initiators may enhance selectivity. Reaction temperature (typically 50–100°C) and solvent polarity (e.g., fluorinated ethers) are critical for minimizing side products like branched isomers .

    Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

    • NMR : <sup>19</sup>F NMR is essential for verifying fluorinated regions. Peaks for CF₃ groups typically appear at −70 to −80 ppm, while CF₂ groups resonate between −110 and −120 ppm.
    • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) can confirm the molecular ion (C₁₁H₈F₁₆O₃; expected m/z ~468.1) and fragmentation patterns.
    • FT-IR : Strong C=O stretches (~1750 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹) should dominate. Reference SMILES or InChI data (e.g., C=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F from related fluorinated esters) can validate structural assignments .

    Q. What are the primary applications of this compound in materials science?

    Its fluorinated chains impart hydrophobicity and chemical resistance, making it suitable for:

    • Polymer coatings : Copolymerization with methacrylates (e.g., 1H,1H,7H-perfluoroheptyl methacrylate) enhances surface properties in anti-fouling films.
    • Fluorinated elastomers : Acts as a crosslinker or plasticizer in high-temperature-resistant rubbers.
    • Lithium-ion battery electrolytes : Fluorinated carbonates improve thermal stability and ionic conductivity .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported hydrolytic stability of perfluoroalkyl carbonates?

    Conflicting data may arise from differences in experimental conditions (pH, temperature). To standardize assessments:

    • Perform accelerated aging tests (e.g., 70°C, 85% humidity) with HPLC-MS monitoring to track degradation products like perfluoroheptanoic acid (PFHpA).
    • Compare results to structurally similar compounds (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid derivatives), which show variable hydrolysis rates depending on fluorination patterns .

    Q. What methodologies are effective for quantifying environmental persistence and bioaccumulation?

    • LC-MS/MS : Use isotope-labeled internal standards (e.g., <sup>13</sup>C-PFHpA) to quantify residues in water or soil.
    • In vitro bioaccumulation assays : Measure partition coefficients (log P) using octanol-water systems. Fluorinated carbonates typically exhibit log P > 5, indicating high bioaccumulation potential.
    • High-throughput toxicity screening : Platforms like Tox21 can assess mitochondrial dysfunction or neurotoxicity at environmentally relevant concentrations (e.g., 0.1–10 µg/L) .

    Q. How does the fluorination pattern influence reactivity in radical polymerization processes?

    The electron-withdrawing nature of fluorine atoms stabilizes propagating radicals, slowing termination rates. To optimize copolymerization:

    • Use pulse laser polymerization (PLP) to determine kinetic parameters (kp, kt).
    • Compare with non-fluorinated analogs (e.g., methyl methacrylate) to isolate fluorination effects.
    • Monitor chain branching via <sup>1</sup>H NMR end-group analysis .

    Q. Methodological Notes

    • Synthetic Challenges : Telomerization byproducts (e.g., shorter-chain perfluoroalcohols) require rigorous purification via fractional distillation or supercritical CO₂ extraction .
    • Environmental Detection Limits : PFAS-specific columns (e.g., Waters ACQUITY UPLC BEH C18) improve sensitivity for trace analysis (~0.1 ng/L) .
    • Safety Protocols : Handle fluorinated compounds in fume hoods with PFAS-approved PPE due to potential endocrine-disrupting effects .

    Properties

    Molecular Formula

    C11H6F16O3

    Molecular Weight

    490.14 g/mol

    IUPAC Name

    2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

    InChI

    InChI=1S/C11H6F16O3/c12-3(13)6(16,17)1-29-5(28)30-2-7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)4(14)15/h3-4H,1-2H2

    InChI Key

    NVHLNVDMJANENX-UHFFFAOYSA-N

    Canonical SMILES

    C(C(C(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

    Origin of Product

    United States

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